molecular formula C17H14FN3OS B2784748 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide CAS No. 688336-68-7

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide

Cat. No.: B2784748
CAS No.: 688336-68-7
M. Wt: 327.38
InChI Key: UZZYLGOETTYOHM-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide” is a complex organic molecule. It is part of a class of compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Histamine H3 Receptor Ligands : Imidazole derivatives, similar to 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide, have been extensively studied for their potential as ligands for histamine H3 receptors. These receptors are of significant interest for the development of drugs targeting central nervous system disorders. For instance, cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone (ciproxifan) is a novel reference antagonist for the histamine H3 receptor, showcasing the therapeutic potential of imidazole derivatives in neuropsychiatric disorders (Stark, 2000).

  • Glutaminase Inhibitors : Compounds related to this compound have been evaluated as inhibitors of glutaminase, an enzyme crucial in cancer metabolism. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have demonstrated potent inhibition of glutaminase, highlighting their potential in cancer therapy (Shukla et al., 2012).

  • Antiinflammatory and Analgesic Agents : The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for their anti-inflammatory and analgesic properties indicate that derivatives of this compound could have significant therapeutic benefits in managing pain and inflammation (Sharpe et al., 1985).

  • Anticancer and Molecular Docking Studies : Novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers have been synthesized and characterized for their DNA binding, anticancer activities, and molecular docking studies. These studies underscore the versatility of imidazole and phenylacetamide derivatives in drug design and discovery, potentially including compounds like this compound (Rezki et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by imidazole derivatives . Additionally, further studies could explore its potential applications in the development of new drugs, given the importance of imidazole as a synthon in drug development .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-13-6-8-15(9-7-13)21-11-10-19-17(21)23-12-16(22)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYLGOETTYOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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